Cbz-3'-pyridyl-D-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-3’-pyridyl-D-Ala, also known as N-benzyloxycarbonyl-3’-pyridyl-D-alanine, is a derivative of D-alanine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the side chain contains a pyridyl group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cbz-3’-pyridyl-D-Ala can be synthesized through a multi-step process involving the protection of the amino group, introduction of the pyridyl group, and subsequent coupling reactions. One common method involves the use of N-benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of D-alanine. The protected amino acid is then subjected to a coupling reaction with a pyridyl-containing reagent under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of Cbz-3’-pyridyl-D-Ala typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-3’-pyridyl-D-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The Cbz protecting group can be removed through hydrogenation or reduction using palladium on carbon (Pd/C) catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing condition.
Substitution: Nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX) are often employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Deprotected D-alanine derivatives.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cbz-3’-pyridyl-D-Ala is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Cbz-3’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of the pyridyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. The Cbz protecting group ensures the stability of the compound during these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyloxycarbonyl-D-alanine: Lacks the pyridyl group, making it less versatile in certain synthetic applications.
N-benzyloxycarbonyl-3’-pyridyl-L-alanine: The L-alanine derivative, which may exhibit different biological activity due to stereochemistry.
N-benzyloxycarbonyl-4’-pyridyl-D-alanine: Contains a pyridyl group at a different position, affecting its reactivity and interactions.
Uniqueness
Cbz-3’-pyridyl-D-Ala is unique due to the presence of both the Cbz protecting group and the 3’-pyridyl group, which confer specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Eigenschaften
Molekularformel |
C16H16N2O4 |
---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(9-13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-8,10,14H,9,11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI-Schlüssel |
GKXPOWGXHMTRPS-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN=CC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.